2-(ethylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
Description
This compound features a benzamide core substituted with an ethylthio group at the 2-position. The benzamide nitrogen is connected to a phenyl ring, which is further functionalized with a 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group at the 3-position. The oxadiazole ring is linked to the phenyl ring via a methylene bridge.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-2-28-18-11-6-4-9-16(18)22(26)23-17-10-5-3-8-15(17)14-20-24-21(25-27-20)19-12-7-13-29-19/h3-13H,2,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOZTIRTUFADEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(ethylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. The structure features an ethylthio group, a thiophene moiety, and an oxadiazole ring, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | PC-3 | 0.87 | |
| Compound D | T-47D | 1.95 |
These findings suggest that the introduction of specific substituents on the oxadiazole ring can significantly enhance anticancer activity.
The mechanism by which This compound exerts its effects may involve inhibition of key enzymes or receptors implicated in cancer progression. For example, studies have indicated that similar compounds inhibit epidermal growth factor receptor (EGFR) and Src kinase pathways, leading to reduced tumor cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Research on oxadiazole derivatives has shown promising results against various bacterial strains.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound E | E. coli | 12.5 | |
| Compound F | S. aureus | 25 |
These results indicate that structural modifications can lead to enhanced antimicrobial efficacy.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Villemagne et al. (2020) explored fragment-based drug design to develop new oxadiazole compounds as EthR inhibitors against Mycobacterium tuberculosis. Their lead compound demonstrated an EC value of , indicating potent anti-tubercular activity .
- Parikh et al. (2020) synthesized substituted oxadiazoles and tested them for anti-TB activity against wild-type strains of Mycobacterium tuberculosis, noting significant bioavailability and metabolic stability in their lead compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs from the literature, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
Key Research Findings and Data
Table 1: Comparative Spectral Data of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
